N-Alpha-acetyllysine
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Overview
Description
Acetyllysine belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Acetyllysine exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Acetyllysine has been primarily detected in feces. Within the cell, acetyllysine is primarily located in the cytoplasm. Acetyllysine exists in all eukaryotes, ranging from yeast to humans.
Scientific Research Applications
Protein Modification and Cellular Role
N-Alpha-acetyllysine plays a significant role in protein modification. A study highlighted the importance of N(epsilon)-acetylation of lysine, a post-translational modification with a regulatory role in eukaryotes. The research demonstrated the site-specific incorporation of N(epsilon)-acetyllysine in recombinant proteins, which has wide applications in defining cellular roles of this modification (Neumann, Peak-Chew, & Chin, 2008).
Role in Diverse Cellular Pathways
This compound's involvement extends beyond nuclear processes to diverse cellular pathways. A proteomics survey identified 388 acetylation sites in 195 proteins, revealing roles in cellular processes outside the nucleus, including in mitochondrial proteins and metabolism enzymes (Kim et al., 2006).
Maillard Reaction and Antioxidative Properties
Research on the Maillard reaction in a lactose-N(alpha)-acetyllysine model system found that blockage of N(alpha) group of lysine led to a faster development of color and antioxidative ability, important for food science and chemistry (Monti, Borrelli, Ritieni, & Fogliano, 2000).
Potential in Cancer Therapy
This compound has potential in cancer therapy. A study demonstrated that the knockdown of components of the protein N-alpha-acetyltransferase complex, which involves N-alpha-acetylation, triggers apoptosis in human cell lines, suggesting its role in cell survival and potential as a target for chemotherapy (Arnesen et al., 2006).
Apoptosis and Cell Survival
Further research on the N-alpha-acetylation of proteins by the Bcl-xL protein suggests a connection between this acetylation and cell survival. This study proposes that acetyl-CoA regulates protein N-alpha-acetylation, linking metabolic processes to apoptosis and cell survival (Yi et al., 2011).
Properties
CAS No. |
152473-69-3 |
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Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-acetamido-6-aminohexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
VEYYWZRYIYDQJM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCCCN)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)O |
melting_point |
256-258°C |
1946-82-3 | |
physical_description |
Solid |
Synonyms |
N-acetyl poly-L-lysine N-acetyl polylysine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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